2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c21-16(18-11-14-5-4-10-25-14)13-19-12-15(6-7-17(19)22)26(23,24)20-8-2-1-3-9-20/h4-7,10,12H,1-3,8-9,11,13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYEMXZVUYFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Scientific Research Applications
2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Key Contrasts :
- Thiophene vs. dimethylamino-phenyl: The latter may enhance solubility in polar solvents but reduce blood-brain barrier penetration .
Thiopyrimidinone-Based Acetamides
highlights 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides, which replace the dihydropyridinone core with a thiopyrimidinone system. Notable differences include:
- Core Heterocycle: Pyrimidinone (two nitrogen atoms) vs. pyridinone (one nitrogen), altering ring basicity and tautomerism.
- Sulfur Position: Thioether (C-S-C) in thiopyrimidinones vs. sulfonamide (N-SO2) in the target compound. Sulfonamides generally exhibit higher chemical stability and lower susceptibility to oxidation than thioethers .
Biological Activity
The compound 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide is a derivative of 1,2-dihydropyridine, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dihydropyridine nucleus : Known for its role in various biological activities.
- Piperidine sulfonyl group : Imparts unique pharmacological properties.
- Thiophenyl moiety : Enhances lipophilicity and potential bioactivity.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 306.38 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide group is often associated with enhanced antibacterial efficacy.
Enzyme Inhibition
- Acetylcholinesterase Inhibition : Compounds containing piperidine and sulfonamide functionalities have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. In vitro studies have shown that certain derivatives exhibit strong AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound also demonstrates significant urease inhibitory activity, which can be advantageous in managing conditions related to urea metabolism .
Anticancer Activity
The anticancer potential of similar dihydropyridine derivatives has been explored extensively. For example, derivatives were tested against breast cancer cell lines (MCF7), showing promising antiproliferative effects . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The biological mechanisms underlying the activities of this compound may include:
- Receptor Modulation : Similar compounds have been found to act as antagonists at AMPA receptors, potentially influencing neurotransmitter release and synaptic plasticity .
- Enzyme Interaction : Binding studies suggest that the compound interacts effectively with target enzymes, altering their activity and leading to therapeutic benefits.
Study on Antimicrobial Efficacy
In a recent study, a series of piperidine derivatives were synthesized and screened for antimicrobial activity. Among these, the compound demonstrated significant efficacy against multiple bacterial strains, underscoring its potential as an antibacterial agent .
Evaluation of Enzyme Inhibition
A comparative study evaluated the enzyme inhibition profiles of various synthesized compounds. The results indicated that compounds with the piperidine sulfonamide structure exhibited superior AChE inhibition compared to others, suggesting a promising avenue for neuroprotective drug development .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
